Cas no 2137936-65-1 (2-[4-(Propan-2-yl)cyclohexyl]butanoic acid)
![2-[4-(Propan-2-yl)cyclohexyl]butanoic acid structure](https://ja.kuujia.com/scimg/cas/2137936-65-1x500.png)
2-[4-(Propan-2-yl)cyclohexyl]butanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-783186
- 2-[4-(propan-2-yl)cyclohexyl]butanoic acid
- 2137936-65-1
- 2-[4-(Propan-2-yl)cyclohexyl]butanoic acid
-
- インチ: 1S/C13H24O2/c1-4-12(13(14)15)11-7-5-10(6-8-11)9(2)3/h9-12H,4-8H2,1-3H3,(H,14,15)
- InChIKey: KUPZURDMKSHJCH-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC)C1CCC(C(C)C)CC1)=O
計算された属性
- せいみつぶんしりょう: 212.177630004g/mol
- どういたいしつりょう: 212.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 37.3Ų
2-[4-(Propan-2-yl)cyclohexyl]butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783186-1.0g |
2-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2137936-65-1 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-783186-5.0g |
2-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2137936-65-1 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-783186-2.5g |
2-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2137936-65-1 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-783186-0.5g |
2-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2137936-65-1 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-783186-0.25g |
2-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2137936-65-1 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-783186-0.1g |
2-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2137936-65-1 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-783186-0.05g |
2-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2137936-65-1 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-783186-10.0g |
2-[4-(propan-2-yl)cyclohexyl]butanoic acid |
2137936-65-1 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
2-[4-(Propan-2-yl)cyclohexyl]butanoic acid 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
2-[4-(Propan-2-yl)cyclohexyl]butanoic acidに関する追加情報
2-[4-(Propan-2-yl)cyclohexyl]butanoic acid (CAS No. 2137936-65-1): An Overview of a Promising Compound in Medicinal Chemistry
2-[4-(Propan-2-yl)cyclohexyl]butanoic acid (CAS No. 2137936-65-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as ICB acid, is characterized by its cyclohexyl and butanoic acid moieties, which confer it with distinct chemical and biological properties.
The molecular structure of 2-[4-(Propan-2-yl)cyclohexyl]butanoic acid consists of a cyclohexane ring substituted with an isopropyl group at the 4-position, and a butanoic acid chain attached to the 2-position of the ring. This configuration provides the molecule with a combination of hydrophobic and hydrophilic regions, making it an interesting candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of ICB acid in several therapeutic areas. One of the most promising applications is in the treatment of metabolic disorders, particularly those involving lipid metabolism. Research has shown that 2-[4-(Propan-2-yl)cyclohexyl]butanoic acid can modulate key enzymes involved in fatty acid synthesis and oxidation, potentially offering a new approach to managing conditions such as hyperlipidemia and obesity.
In addition to its metabolic effects, ICB acid has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in various inflammatory diseases. This makes 2-[4-(Propan-2-yl)cyclohexyl]butanoic acid a potential candidate for the development of anti-inflammatory drugs.
The pharmacokinetic profile of ICB acid has been studied to understand its behavior in biological systems. Preliminary data suggest that it has good oral bioavailability and a favorable half-life, which are crucial factors for its potential use as an oral medication. Furthermore, the compound has shown low toxicity in preclinical studies, indicating a favorable safety profile.
In the realm of drug discovery, the synthetic accessibility of 2-[4-(Propan-2-yl)cyclohexyl]butanoic acid is another important consideration. The compound can be synthesized using well-established organic chemistry techniques, making it feasible for large-scale production. This synthetic flexibility also allows for the creation of analogs with potentially enhanced properties, opening up avenues for further optimization.
The structural similarity of ICB acid to other known bioactive compounds has led researchers to explore its interactions with various biological targets. For instance, computational studies have predicted that this compound may bind to specific receptors involved in lipid metabolism and inflammation, providing insights into its mechanism of action.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-[4-(Propan-2-yl)cyclohexyl]butanoic acid in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings pave the way for more advanced clinical studies to further validate its therapeutic potential.
In conclusion, 2-[4-(Propan-2-yl)cyclohexyl]butanoic acid (CAS No. 2137936-65-1) represents a promising compound with diverse applications in medicinal chemistry. Its unique structure and favorable biological properties make it an attractive candidate for the development of new therapeutic agents targeting metabolic disorders and inflammatory diseases. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery and development.
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